BenchChemオンラインストアへようこそ!

Rituximab

Follicular Lymphoma Progression-Free Survival Immunochemotherapy

Rituximab (CAS 174722-31-7) is the reference Type I anti-CD20 chimeric mAb that binds the CD20 large extracellular loop, redistributes CD20 into lipid rafts, and delivers benchmark CDC activity. Distinct from Type II antibodies (obinutuzumab) in epitope specificity and effector function. Confirmed 7-year PFS of 55.7% in FL and non-inferiority to TNF inhibitors in RA establish its reference standard status. Biosimilar pipeline with PK/PD equivalence (AUC₀-∞ 80–125%) supports cost-effective procurement. For B-cell depletion, CDC/ADCC studies, and sequential anti-CD20 modeling.

Molecular Formula C6416H9874N1688O1987S44
Molecular Weight Unspecified
CAS No. 174722-31-7
Cat. No. B1143277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRituximab
CAS174722-31-7
SynonymsRetuxin; Rituxan; Mabthera; Mab thera; Hsdb 7455; Unii-4F4X42syq6; Immunoglobulin G1; Rituximab (anti-CD20); Ig gamma-1 chain C region; Rituximab - 10mg/ml solution
Molecular FormulaC6416H9874N1688O1987S44
Molecular WeightUnspecified
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rituximab 174722-31-7: Baseline Overview and Procurement Context for Anti-CD20 Monoclonal Antibody Research


Rituximab (CAS 174722-31-7) is a chimeric murine/human monoclonal antibody of the IgG1 kappa immunoglobulin class that specifically targets the CD20 antigen expressed on the surface of normal and malignant B lymphocytes [1]. As the first anti-CD20 monoclonal antibody approved for clinical use, rituximab has established a foundational role in the treatment of B-cell non-Hodgkin lymphomas (B-NHL), chronic lymphocytic leukemia (CLL), rheumatoid arthritis (RA), and other autoimmune conditions [2]. The antibody mediates B-cell depletion through three principal mechanisms: complement-dependent cytotoxicity (CDC), antibody-dependent cell-mediated cytotoxicity (ADCC), and direct induction of apoptosis [3]. With over two decades of clinical experience and extensive real-world evidence, rituximab serves as the benchmark comparator against which newer anti-CD20 agents are evaluated in both oncology and immunology settings [4].

Why Rituximab Cannot Be Simply Substituted: Differential Binding Epitopes and Clinical Outcomes


While multiple anti-CD20 monoclonal antibodies are commercially available, they cannot be treated as interchangeable alternatives to rituximab due to fundamental differences in CD20 binding epitopes, Fc engineering, and resultant effector function profiles [1]. Rituximab, as a Type I anti-CD20 antibody, binds to a specific epitope on the large extracellular loop of CD20 and redistributes CD20 into lipid rafts upon binding, resulting in potent CDC activity but limited direct cell death induction [2]. In contrast, Type II antibodies such as obinutuzumab bind to a distinct CD20 epitope, do not induce lipid raft redistribution, and exhibit enhanced direct cell death and ADCC but markedly reduced CDC potency [3]. Furthermore, the chimeric nature of rituximab versus the humanized or fully human engineering of newer agents influences immunogenicity profiles and the development of anti-drug antibodies [4]. These mechanistic distinctions translate directly into quantifiable differences in clinical efficacy and safety across specific disease settings, as evidenced by head-to-head trials in follicular lymphoma, chronic lymphocytic leukemia, and membranous nephropathy [5].

Quantitative Differentiation of Rituximab: Head-to-Head Evidence Against Key Comparators


Progression-Free Survival in Follicular Lymphoma: Rituximab vs. Obinutuzumab in GALLIUM Trial

In the phase III GALLIUM trial, obinutuzumab-based immunochemotherapy demonstrated a statistically significant improvement in progression-free survival (PFS) compared with rituximab-based immunochemotherapy in patients with previously untreated follicular lymphoma [1]. At a median follow-up of 7.9 years, the 7-year PFS rate was 63.4% for obinutuzumab-treated patients versus 55.7% for rituximab-treated patients (P = 0.006) [1]. This 7.7 percentage point absolute difference establishes rituximab as the comparator benchmark against which newer anti-CD20 agents are measured in this indication [2].

Follicular Lymphoma Progression-Free Survival Immunochemotherapy

Response Rate in Refractory Primary Membranous Nephropathy: Rituximab vs. Obinutuzumab

A retrospective comparative study evaluated rituximab versus obinutuzumab in patients with primary membranous nephropathy refractory to glucocorticoids plus cyclophosphamide or calcineurin inhibitors [1]. Among 51 patients, the overall response rate was 90.0% (18/20) in the obinutuzumab group versus 38.7% (12/31) in the rituximab group (P < 0.001) over a median follow-up of 24 months [1]. Immunological remission rates at 6 months were 87.5% for obinutuzumab versus 21.4% for rituximab (P < 0.001), indicating substantially faster and more complete B-cell depletion with obinutuzumab in this refractory population [1].

Membranous Nephropathy Refractory Disease Response Rate

Preclinical Effector Function Profile: Rituximab vs. Obinutuzumab and Ofatumumab

In head-to-head preclinical assays, rituximab (Type I anti-CD20 antibody) exhibited a distinct effector function profile compared with obinutuzumab (Type II) and ofatumumab (Type I) [1]. Obinutuzumab was 10- to 1000-fold less potent in mediating complement-dependent cytotoxicity (CDC) than rituximab and ofatumumab, while demonstrating superior induction of direct cell death and antibody-dependent cell-mediated cytotoxicity (ADCC) [1]. Specifically, obinutuzumab induced complete tumor remission in the SU-DHL4 xenograft model, whereas rituximab and ofatumumab showed inferior tumor control [1].

ADCC CDC Direct Cell Death Preclinical

Pharmacokinetic Equivalence of Rituximab Biosimilars: GP2013 vs. Reference Rituximab

A multinational, randomized, double-blind study demonstrated three-way pharmacokinetic equivalence between the biosimilar GP2013 and both EU- and US-reference rituximab in patients with rheumatoid arthritis [1]. The geometric mean ratio for AUC₀-∞ was 1.106 (90% CI 1.010-1.210) for GP2013 versus reference EU-rituximab, and 1.012 (90% CI 0.925-1.108) for GP2013 versus reference US-rituximab, with all 90% CIs falling within the predefined bioequivalence margin of 80-125% [1]. Pharmacodynamic equivalence of B-cell depletion was also demonstrated, and efficacy, safety, and immunogenicity profiles were similar across all groups at week 24 [1].

Biosimilar Pharmacokinetics Rheumatoid Arthritis

Optimal Application Scenarios for Rituximab Based on Comparative Evidence


First-Line Immunochemotherapy in Follicular Lymphoma: Benchmarking Against Obinutuzumab

Rituximab remains the established comparator for first-line follicular lymphoma treatment, as demonstrated in the GALLIUM trial where rituximab-based immunochemotherapy achieved a 7-year PFS rate of 55.7% versus 63.4% for obinutuzumab-based therapy [1]. This established efficacy profile, combined with extensive long-term safety data and well-characterized toxicity management protocols, positions rituximab as the reference standard for evaluating newer agents. For procurement decisions in healthcare systems with budget constraints, the modest PFS advantage of obinutuzumab must be weighed against its higher acquisition cost and increased serious adverse event rate (48.9% vs. 43.4%) [1].

Rheumatoid Arthritis: Validated Efficacy and Biosimilar Availability

In rheumatoid arthritis, rituximab has demonstrated non-inferiority to TNF inhibitor therapy in the ORBIT trial, supporting its role as a cost-effective alternative in treatment-naive seropositive patients [2]. Furthermore, multiple rituximab biosimilars have demonstrated three-way pharmacokinetic and pharmacodynamic equivalence to reference rituximab, with 90% confidence intervals for AUC₀-∞ geometric mean ratios falling within the 80-125% bioequivalence margin [3]. This robust biosimilar pipeline creates procurement optionality and cost reduction opportunities without compromising therapeutic equivalence, as confirmed by comparable efficacy, safety, and immunogenicity profiles [3].

Anti-Drug Antibody Management: Rituximab as the Sentinel Agent

In membranous nephropathy, the development of anti-rituximab antibodies (ARA) limits therapeutic efficacy in a subset of patients. Comparative data demonstrate that obinutuzumab and ofatumumab are more effective than rituximab in treating patients with anti-rituximab antibodies, with clinical remission rates of 87% versus lower rates observed with rituximab retreatment [4]. This differential susceptibility to immunogenicity highlights rituximab's utility as the initial anti-CD20 agent, preserving newer agents for subsequent lines of therapy in patients who develop ARA. This sequential treatment strategy optimizes long-term disease management while managing procurement costs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rituximab

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.